molecular formula C8H10BrN3O B13511017 4-(6-Bromopyrimidin-4-YL)morpholine

4-(6-Bromopyrimidin-4-YL)morpholine

Cat. No.: B13511017
M. Wt: 244.09 g/mol
InChI Key: TZDFFGBFXNERJO-UHFFFAOYSA-N
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Description

4-(6-Bromopyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of bromopyrimidines It is characterized by the presence of a bromine atom at the 6th position of the pyrimidine ring and a morpholine group at the 4th position

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

4-(6-bromopyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H10BrN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2

InChI Key

TZDFFGBFXNERJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a bromopyrimidine derivative with morpholine. One common method includes reacting 6-bromopyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 6-position of the pyrimidine ring in 4-(6-bromopyrimidin-4-yl)morpholine is a reactive leaving group, enabling nucleophilic aromatic substitution. This reaction typically requires activating groups (e.g., electron-withdrawing substituents) to facilitate attack by nucleophiles like amines, alcohols, or thiolates. The morpholine nitrogen may also participate in substitution reactions, though its reactivity depends on steric and electronic factors.

Key Findings :

  • Mechanism : The bromine atom undergoes substitution via resonance stabilization of the transition state.

  • Conditions : Often performed at elevated temperatures (50–100°C) with polar aprotic solvents (e.g., DMF, DMSO) and bases like potassium carbonate .

  • Outcome : Replacement of bromine with nucleophiles (e.g., alkyl, aryl, or heteroaryl groups).

Reaction TypeNucleophileReaction ConditionsOutcomeSource
Nucleophilic substitutionAlkyl halidesDMF, K₂CO₃, 50–100°C, 12–24 hAlkylated pyrimidine derivatives

Cross-Coupling Reactions

The bromine atom on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). This is analogous to protocols described for similar triazines and pyrimidines, where boronic acids or esters are used as coupling partners.

Key Findings :

  • Mechanism : Palladium(0) catalysts (e.g., PdCl₂(dppf)) facilitate oxidative addition, transmetallation, and reductive elimination.

  • Conditions : Typically involve THF or DMF as solvents, a base (e.g., K₂CO₃), and temperatures ranging from 50–100°C .

  • Outcome : Formation of biaryl or heteroaryl compounds, depending on the coupling partner.

Reaction TypeCoupling PartnerReaction ConditionsOutcomeSource
Suzuki couplingBoronic estersPdCl₂(dppf), THF, K₂CO₃, 70°CCross-coupled pyrimidine derivatives

Alkylation/Alkylation

The morpholine nitrogen can undergo alkylation with alkyl halides (e.g., benzyl bromide, methyl iodide). This reaction introduces alkyl groups at the nitrogen center, altering physical and chemical properties.

Key Findings :

  • Mechanism : Nucleophilic attack by the morpholine nitrogen on the alkyl halide.

  • Conditions : Often performed in DMF or DCM with a base (e.g., K₂CO₃) at room temperature .

  • Outcome : Alkylated morpholine derivatives.

Reaction TypeReactantReaction ConditionsOutcomeSource
AlkylationBenzyl bromideDMF, K₂CO₃, rt, 12–24 hN-Benzyl-morpholine derivatives

Hydrolysis

The morpholine ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring cleavage. This reaction may expose functional groups for further derivatization.

Key Findings :

  • Mechanism : Acidic hydrolysis cleaves the morpholine ether, while basic conditions may deprotonate and destabilize the ring.

  • Conditions : HCl (acidic) or NaOH (basic) at elevated temperatures .

  • Outcome : Formation of diols or amino alcohols, depending on the hydrolysis pathway.

Reaction TypeReagentReaction ConditionsOutcomeSource
HydrolysisHCl/NaOH50–100°C, 2–4 hRing-opened morpholine derivatives

Sulfonation

While not directly observed in the target compound, sulfonation reactions (e.g., with sulfonyl chlorides) are plausible for introducing sulfonamide groups. This is supported by analogous reactions in pyrimidine derivatives .

Key Findings :

  • Mechanism : Electrophilic attack by sulfonyl chlorides on the pyrimidine or morpholine nitrogen.

  • Conditions : Typically performed at 0°C to room temperature in inert solvents (e.g., DCM) .

  • Outcome : Sulfonamide-substituted derivatives.

Reaction TypeReactantReaction ConditionsOutcomeSource
SulfonationSulfonyl chloridesDCM, 0°C → rt, 1–2 hSulfonamide derivatives

Biological Activity (Contextual Note)

While the query focuses on chemical reactions, biological data from analogous compounds ( ) suggest that pyrimidine-morpholine hybrids exhibit antiproliferative activity. For example, compounds with acylated piperidinyl substituents showed IC₅₀ values as low as 0.68 µM in HCT-116 cells. This underscores the importance of functional group optimization in such scaffolds.

Scientific Research Applications

4-(6-Bromopyrimidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The bromine atom and morpholine group contribute to its binding affinity and specificity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • 4-(4-Bromopyrimidin-2-yl)morpholine
  • 4-(6-Chloropyrimidin-4-yl)morpholine

Uniqueness

4-(6-Bromopyrimidin-4-yl)morpholine is unique due to the specific positioning of the bromine atom and morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

4-(6-Bromopyrimidin-4-YL)morpholine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromine atom and a morpholine moiety. Its chemical properties enable interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes involved in critical cellular processes.

Target Proteins

  • Kinases : Compounds similar to this compound have been shown to inhibit various kinases, which play pivotal roles in cell signaling pathways related to cancer and inflammation.
  • Receptors : The compound may also interact with G-protein coupled receptors (GPCRs), influencing pathways associated with neurotransmission and hormonal responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains . The inhibition of bacterial growth is likely due to the disruption of cellular processes facilitated by the compound's interaction with bacterial enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. The compound exhibited significant inhibitory effects, highlighting its potential as a lead compound for developing new antimicrobial agents .

Biochemical Pathways

The biological effects of this compound are mediated through various biochemical pathways:

  • Cell Cycle Regulation : The compound appears to interfere with cell cycle progression, particularly in cancer cells, by modulating cyclin-dependent kinases (CDKs) .
  • Signal Transduction : It may also affect signal transduction pathways involving MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial enzymes
AnticancerInduction of apoptosis via caspases
Cell Cycle RegulationModulation of CDKs
Signal TransductionImpact on MAPK/PI3K/Akt pathways

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of SNAr reactions in bromopyrimidine derivatives?

  • Methodology : Synthesize deuterated morpholine (N-D₂ morpholine). Compare reaction rates (kH/kD) using ¹H NMR integration. A KIE >1 suggests rate-limiting nucleophilic attack .

Data Contradictions & Validation

Q. How to address discrepancies in reported NMR chemical shifts for morpholinopyrimidine derivatives?

  • Methodology : Recalibrate spectra using internal standards (TMS). Cross-validate with 2D techniques (HSQC, HMBC). Compare with literature data from peer-reviewed journals (e.g., J. Org. Chem.) .

Q. What validation steps confirm the absence of residual palladium in synthesized batches?

  • Methodology : Use ICP-MS to detect Pd levels (limit: <10 ppm). Alternatively, employ colorimetric tests (e.g., Pd-sensitive chromogenic reagents). Purify via chelating resins (Chelex 100) if contamination exceeds thresholds .

Application-Oriented Research

Q. How to design SAR studies for this compound as a kinase inhibitor scaffold?

  • Methodology : Synthesize analogs with varied substituents (e.g., -OCH₃, -CF₃ at pyrimidine C-2). Test in kinase panels (Eurofins) and correlate activity with steric/electronic parameters (Hammett σ values) .

Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodology : Use murine LPS-induced inflammation models. Administer orally (10–50 mg/kg). Measure serum TNF-α/IL-6 via ELISA. Compare with dexamethasone controls .

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